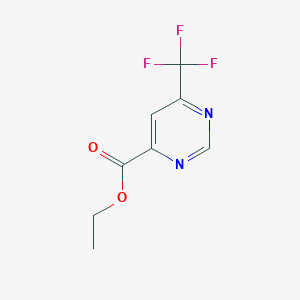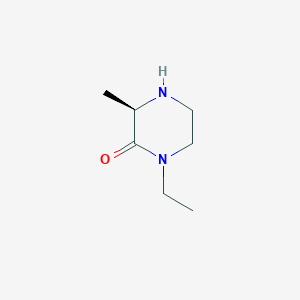
(4-(3-Fluorooxetan-3-YL)phenyl)methanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(3-Fluoro-3-oxetanyl)benzenemethanamine is an organic compound characterized by the presence of a fluoro-substituted oxetane ring attached to a benzenemethanamine structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Fluoro-3-oxetanyl)benzenemethanamine typically involves multi-step organic reactions. One common approach is the selective ring-opening reaction of fluoroalkylidene-oxetanes, which is directed by the presence of the fluorine atom . This method allows for the precise control of the geometry of the resulting compound.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve similar synthetic routes as those used in laboratory settings, scaled up for larger production volumes. The use of advanced organic synthesis techniques and stringent reaction conditions ensures the purity and yield of the final product.
化学反応の分析
Types of Reactions
4-(3-Fluoro-3-oxetanyl)benzenemethanamine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The fluoro and oxetane groups can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield fluoro-substituted benzaldehydes, while reduction can produce different amine derivatives.
科学的研究の応用
4-(3-Fluoro-3-oxetanyl)benzenemethanamine has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of new materials and compounds with unique properties.
Biology: The compound’s structure allows it to interact with biological molecules, making it a candidate for studying biochemical pathways and interactions.
Medicine: Due to its potential biological activity, it is investigated for use in drug development, particularly in designing molecules that can interact with specific biological targets.
作用機序
The mechanism of action of 4-(3-Fluoro-3-oxetanyl)benzenemethanamine involves its interaction with molecular targets through its fluoro and oxetane groups. These interactions can influence biochemical pathways and molecular functions, making the compound a valuable tool in studying and modulating biological processes .
類似化合物との比較
Similar Compounds
4-Fluorobenzylamine: Similar in structure but lacks the oxetane ring.
(3-Fluorooxetan-3-yl)methanamine: Similar but with different substituents on the oxetane ring.
Uniqueness
4-(3-Fluoro-3-oxetanyl)benzenemethanamine is unique due to the combination of the fluoro-substituted oxetane ring and the benzenemethanamine structure. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
特性
分子式 |
C10H12FNO |
|---|---|
分子量 |
181.21 g/mol |
IUPAC名 |
[4-(3-fluorooxetan-3-yl)phenyl]methanamine |
InChI |
InChI=1S/C10H12FNO/c11-10(6-13-7-10)9-3-1-8(5-12)2-4-9/h1-4H,5-7,12H2 |
InChIキー |
SEUKGJWGTWFUNQ-UHFFFAOYSA-N |
正規SMILES |
C1C(CO1)(C2=CC=C(C=C2)CN)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![Trimethyl-[2-[[4-methyl-2-nitro-5-([1,2,4]triazolo[1,5-a]pyridin-7-yloxy)phenoxy]methoxy]ethyl]silane](/img/structure/B13901714.png)


![2-N-[4-(1-Azitrifluoroethyl)benzoyl]-1,3-bis-(D-mannos-4-yloxy)-2-propylamine](/img/structure/B13901732.png)
![4'-Chloro-3-methyl-3'-(trifluoromethyl)-[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B13901735.png)



![5-Bromo-1,1a,6,6a-tetrahydrocyclopropa[a]indene](/img/structure/B13901762.png)

![(2S,2'S)-2,2'-[[(2S,2'S)-1,1'-[(2S,2'S)-3,3'-Disulfanediylbis(2-methylpropanoyl)]bis(pyrrolidine-2,2'-carbonyl)]bis(azanediyl)]bis(3-phenylpropanoic Acid)](/img/structure/B13901781.png)
